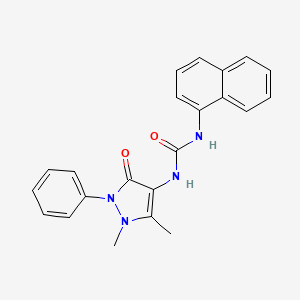![molecular formula C16H17BrN4O3S B11992486 7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992486.png)
7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-bromobenzyl)-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a bromobenzyl group, a hydroxypropylthio group, and a purine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromobenzyl)-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the purine core and introduce the bromobenzyl and hydroxypropylthio groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3-bromobenzyl)-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
7-(3-bromobenzyl)-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-bromobenzyl)-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The bromobenzyl and hydroxypropylthio groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole
- 2-((4-bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone
- 3-(3-hydroxypropyl)benzonitrile
Uniqueness
7-(3-bromobenzyl)-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its purine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H17BrN4O3S |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H17BrN4O3S/c1-9(22)8-25-16-18-13-12(14(23)19-15(24)20(13)2)21(16)7-10-4-3-5-11(17)6-10/h3-6,9,22H,7-8H2,1-2H3,(H,19,23,24) |
InChI Key |
DNPBBPDNGYCTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate](/img/structure/B11992404.png)

![4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11992441.png)
![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11992451.png)
![N'-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11992456.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992470.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11992478.png)
![4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B11992490.png)
![2-ethoxy-4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11992495.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11992497.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992499.png)


